molecular formula C34H63N8O17P3S B12953792 S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane

Cat. No.: B12953792
M. Wt: 980.9 g/mol
InChI Key: GWTJJJYWIZLHDL-QESSLVIMSA-N
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Description

“S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane” involves multiple steps, including the formation of various intermediates. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to maintain consistency and efficiency. The process would include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound might be used to study enzyme interactions, cellular processes, or as a probe to investigate biochemical pathways.

Medicine

In medicine, the compound could have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases or conditions.

Industry

In industrial applications, this compound might be used in the production of specialty chemicals, materials, or as a catalyst in various processes.

Mechanism of Action

The mechanism by which “S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Biological Activity

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane is a complex compound with potential biological activities. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a purine derivative and multiple hydroxyphosphoryl groups. Its molecular formula and structural features suggest potential interactions with biological systems, particularly in nucleic acid metabolism and cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to S-[...tridecanethioate;azane exhibit significant anticancer properties. For instance, studies have shown that derivatives of purine can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. One notable study reported an IC50 value of 12.4 μM for a purine derivative in inhibiting NF-κB activation in HeLa cells, suggesting potential efficacy against cervical cancer cells .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular environments. For example, benzofuran derivatives have shown significant antioxidant activity, which may correlate with the activities of the studied compound .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been observed in several studies. It has been noted that certain derivatives can inhibit pro-inflammatory mediators such as TNF-α and IL-1β in microglial cells stimulated by LPS (lipopolysaccharides) . This suggests that S-[...tridecanethioate;azane may be beneficial in treating inflammatory diseases.

Research Findings

Study Biological Activity IC50/EC50 Value Cell Type
Study 1Anticancer12.4 μMHeLa Cells
Study 2Antioxidant8.86 μMVarious Cells
Study 3Anti-inflammatoryNot specifiedBV2 Microglia

Case Studies

  • Anticancer Activity : A study focusing on purine derivatives found that compounds similar to S-[...tridecanethioate;azane inhibited cancer cell growth significantly. The mechanism was attributed to the inhibition of key enzymes involved in nucleotide synthesis.
  • Oxidative Stress Reduction : Another research highlighted the antioxidant capabilities of related compounds, demonstrating their effectiveness in reducing oxidative damage in neuronal cells.
  • Inflammation Modulation : In vitro studies showed that the compound could modulate inflammatory responses in microglial cells, suggesting its potential use in neurodegenerative diseases where inflammation plays a crucial role.

Properties

Molecular Formula

C34H63N8O17P3S

Molecular Weight

980.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane

InChI

InChI=1S/C34H60N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-25(43)62-18-17-36-24(42)15-16-37-32(46)29(45)34(2,3)20-55-61(52,53)58-60(50,51)54-19-23-28(57-59(47,48)49)27(44)33(56-23)41-22-40-26-30(35)38-21-39-31(26)41;/h21-23,27-29,33,44-45H,4-20H2,1-3H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49);1H3/t23-,27-,28-,29+,33-;/m1./s1

InChI Key

GWTJJJYWIZLHDL-QESSLVIMSA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N

Canonical SMILES

CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N

Origin of Product

United States

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